molecular formula C13H9ClF3NO2 B068617 Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate CAS No. 193827-69-9

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

Katalognummer B068617
CAS-Nummer: 193827-69-9
Molekulargewicht: 303.66 g/mol
InChI-Schlüssel: NYDXGDQZPDDDMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C13H9ClF3NO2 . Its molecular weight is 303.67 . The IUPAC name for this compound is ethyl 4-chloro-2-(trifluoromethyl)-6-quinolinecarboxylate .


Synthesis Analysis

An efficient method has been developed for the synthesis of 4-(trifluoromethyl)quinolinecarboxylates by the gold (I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . The reaction conditions were optimized for the model synthesis of quinoline from ketone and ethyl 3-phenylpropynoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9ClF3NO2/c1-2-20-12(19)7-3-4-10-8(5-7)9(14)6-11(18-10)13(15,16)17/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of trifluoromethyl-substituted quinolines . The compound has also been modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring .


Physical And Chemical Properties Analysis

The compound is stored at ambient temperature . It has a molecular weight of 303.67 .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The trifluoromethyl group, which is present in “Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate”, is a common feature in many FDA-approved drugs . This group enhances the pharmacological activities of these compounds . For instance, it is found in Sorafenib, a multiple kinase inhibitor used in cancer treatment .

Antineoplastic Applications

As mentioned above, Sorafenib, which contains a trifluoromethyl group, is used as an antineoplastic drug . It targets both RAF and receptor tyrosine kinases that promote angiogenesis .

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, such as “Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate”, are synthesized using various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations .

Functionalization of Polyfluorinated Quinolines

“Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate” can be used as a starting material for the functionalization of polyfluorinated quinolines . This includes nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Antibacterial Activity

Fluorinated quinolines, including “Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate”, have been found to exhibit antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .

Enzyme Inhibition

Many synthetic quinolines, including those that are fluorinated, have been found to inhibit various enzymes . This property can be exploited in the development of drugs for various diseases .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Eigenschaften

IUPAC Name

ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDXGDQZPDDDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401916
Record name Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

CAS RN

193827-69-9
Record name Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following the procedure described in Step 2 for the synthesis of 3a using 2h instead of 2a. 1H NMR (CDCl3) δ (ppm): 1.46 (3H, t, J=7.14 Hz), 4.51 (2H, q, J=7.14 Hz), 8.00 (1H, dd, J=8.79, 1.92 Hz), 8.26 (1H, d, J=8.79 Hz), 8.78 (1H, dd, J=1.92, 0.83 Hz), 9.34 (1H, s). m/z 304.6 (MH+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 4
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 5
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.